molecular formula C13H15N3O4S B5363406 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5363406
M. Wt: 309.34 g/mol
InChI Key: TYNGEVAXMAVXCH-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that features a benzodioxole moiety, a pyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or pyrazole rings.

    Reduction: Reduced forms of the sulfonamide or pyrazole rings.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-{triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of a benzodioxole moiety, a pyrazole ring, and a sulfonamide group. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-2-16-8-11(7-14-16)21(17,18)15-6-10-3-4-12-13(5-10)20-9-19-12/h3-5,7-8,15H,2,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNGEVAXMAVXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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